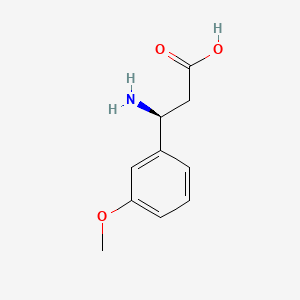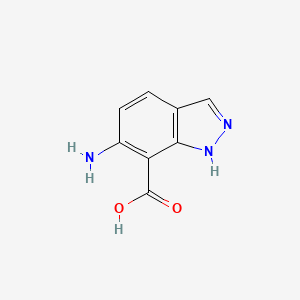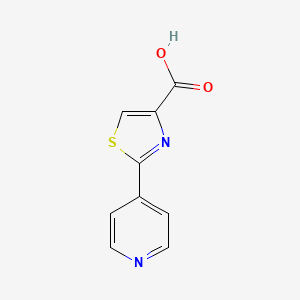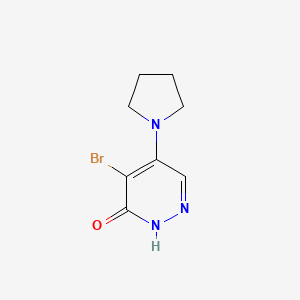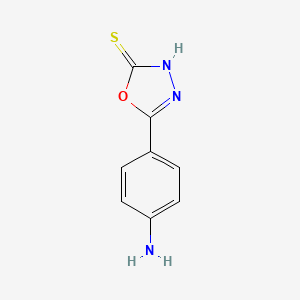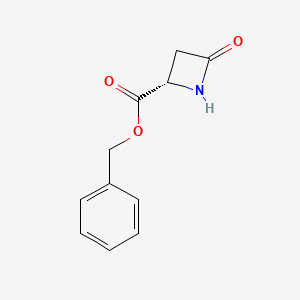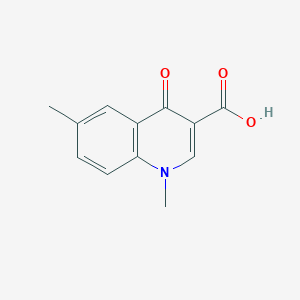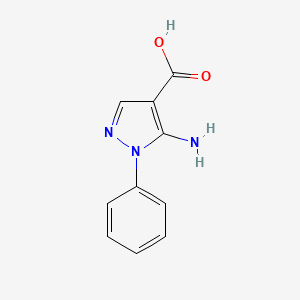
5-氨基-1-苯基-1H-吡唑-4-羧酸
描述
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered pyrazole ring with an amino group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 4-position.
科学研究应用
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of materials with specific electronic and optical properties
作用机制
Target of Action
It has been suggested that the compound may interact with certain enzymes or receptors in the body, which could be its potential targets .
Mode of Action
The compound’s pyrazole ring is approximately coplanar with the amino and carboxyl groups . An intra-molecular N-H⋯O hydrogen bond stabilizes the planar conformation of the molecule . This structural feature might play a role in its interaction with its targets.
Result of Action
It has been suggested that the compound may have potential antipromastigote activity .
生化分析
Biochemical Properties
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and interact with various enzymes and proteins. The compound’s pyrazole ring is approximately coplanar with the amino and carboxyl groups, which facilitates its interaction with biomolecules . It has been observed to interact with enzymes such as monoamine oxidase, where it acts as an inhibitor, thereby affecting neurotransmitter levels . Additionally, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Furthermore, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These interactions can lead to changes in cellular metabolism, including alterations in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For example, the compound’s interaction with monoamine oxidase leads to its inhibition, which in turn affects neurotransmitter degradation . Additionally, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid can influence gene expression by binding to transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . Long-term studies have shown that 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is crucial for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects . For example, its localization in the nucleus allows it to interact with transcription factors and influence gene expression , while its presence in the mitochondria can affect cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The resulting intermediate is then subjected to basic hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods: While specific industrial production methods for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques .
化学反应分析
Types of Reactions: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions at the amino and phenyl groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions
Major Products:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used
相似化合物的比较
- 5-Amino-1-phenylpyrazole-4-carbonitrile
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
Comparison: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound for various applications .
属性
IUPAC Name |
5-amino-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMGSMOYBHOHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353631 | |
| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821201 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51649-80-0 | |
| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid synthesized?
A: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid can be obtained as a product of the reaction between 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol and thionyl chloride when heated in the absence of dimethyl formamide. []
Q2: What are the key structural features of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid?
A: In this molecule, the pyrazole ring exists in an almost planar conformation with the amino and carboxyl groups. [] The phenyl group exhibits a twist of 48.13° relative to this plane. An intramolecular hydrogen bond between the amino group's hydrogen and the carboxyl oxygen (N—H⋯O) contributes to stabilizing this planar conformation. []
Q3: How does the structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid influence its intermolecular interactions?
A: The molecular structure facilitates the formation of two-dimensional sheets via strong intermolecular hydrogen bonds: N—H⋯N and O—H⋯O. Notably, the latter type of hydrogen bond leads to the formation of the typical carboxylic acid dimer motif. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


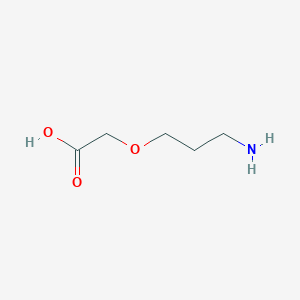
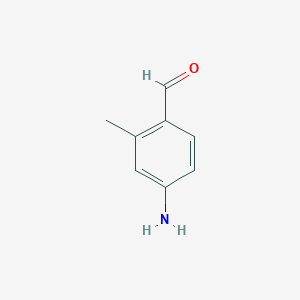
![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)


![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)
